Cas no 1807004-38-1 (2,6-Bis(trifluoromethyl)-4-methoxybenzylamine)

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine is a fluorinated aromatic amine characterized by its electron-withdrawing trifluoromethyl groups and methoxy substituent. This structure imparts high chemical stability, enhanced lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl groups contribute to increased reactivity in electrophilic substitution reactions, while the methoxy moiety offers tunable electronic properties. Its benzylamine functionality allows for further derivatization, facilitating its use as a versatile intermediate in synthesizing bioactive compounds. The compound’s unique steric and electronic profile makes it particularly useful in designing molecules with improved binding affinity and selectivity.
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine structure
1807004-38-1 structure
商品名:2,6-Bis(trifluoromethyl)-4-methoxybenzylamine
CAS番号:1807004-38-1
MF:C10H9F6NO
メガワット:273.174983739853
CID:4790916

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 化学的及び物理的性質

名前と識別子

    • 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine
    • インチ: 1S/C10H9F6NO/c1-18-5-2-7(9(11,12)13)6(4-17)8(3-5)10(14,15)16/h2-3H,4,17H2,1H3
    • InChIKey: CVCHXOIELJXZCR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C=C(C(F)(F)F)C=1CN)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 35.2

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000763-1g
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine
1807004-38-1 97%
1g
1,490.00 USD 2021-05-31

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 関連文献

Related Articles

2,6-Bis(trifluoromethyl)-4-methoxybenzylamineに関する追加情報

Recent Advances in the Study of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) in Chemical Biology and Pharmaceutical Research

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

One of the most notable advancements in the study of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine is its application in the design of small-molecule inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. Researchers have successfully utilized this compound as a building block to develop potent inhibitors of kinases and proteases, which are critical targets in cancer and autoimmune diseases. The trifluoromethyl groups in the compound enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug discovery.

In addition to its role in inhibitor design, recent studies have investigated the pharmacokinetic and pharmacodynamic properties of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize its metabolic stability and distribution in biological systems. These studies have revealed that the compound exhibits favorable absorption and distribution profiles, with minimal off-target effects, further supporting its potential as a therapeutic agent.

Another area of research has focused on the synthetic methodologies for producing 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine with high yield and purity. Recent publications have described optimized protocols for its synthesis, including the use of catalytic systems and green chemistry approaches to minimize environmental impact. These advancements have facilitated the large-scale production of the compound, enabling further preclinical and clinical investigations.

Looking ahead, the potential applications of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine in drug development are vast. Ongoing research is exploring its utility in the treatment of neurodegenerative diseases, where its ability to modulate neurotransmitter systems may offer therapeutic benefits. Furthermore, its incorporation into multifunctional drug conjugates is being investigated to enhance targeted delivery and reduce systemic toxicity. The compound's versatility and promising biological activities position it as a key player in the next generation of pharmaceutical innovations.

In conclusion, 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) represents a compelling area of study in chemical biology and pharmaceutical research. Its unique chemical properties, coupled with its demonstrated biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new applications and optimize its synthetic and therapeutic potential, this compound is poised to make significant contributions to the advancement of medicine.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.